molecular formula C11H11BrO2 B8170700 2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene

2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene

Cat. No.: B8170700
M. Wt: 255.11 g/mol
InChI Key: SZPKLGZQBKICED-UHFFFAOYSA-N
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Description

2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene is an organic compound that features a bromine atom, an ethynyl group, and a methoxyethoxy group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene typically involves the bromination of 1-ethynyl-3-(2-methoxyethoxy)benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds (aldehydes, ketones).

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromine atom can facilitate the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-ethynyl-3-(2-methoxyethoxy)benzene is unique due to the presence of both the ethynyl and methoxyethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-bromo-1-ethynyl-3-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-3-9-5-4-6-10(11(9)12)14-8-7-13-2/h1,4-6H,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKLGZQBKICED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Br)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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